3-Amino-L-tyrosine dihydrochloride

Catalog No.
S985570
CAS No.
23279-22-3
M.F
C9H14Cl2N2O3
M. Wt
287.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-L-tyrosine dihydrochloride

CAS Number

23279-22-3

Product Name

3-Amino-L-tyrosine dihydrochloride

IUPAC Name

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride

Molecular Formula

C9H14Cl2N2O3

Molecular Weight

287.14 g/mol

InChI

InChI=1S/C9H12N2O3.2ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H/t7-;;/m0../s1

InChI Key

PIFWBMTWCTUOOQ-KLXURFKVSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl

Synonyms

23279-22-3;3-Amino-L-tyrosinedihydrochloride;(S)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoicaciddihydrochloride;SCHEMBL304140;CTK7I3490;MolPort-006-701-261;SBB063957;AKOS015889893;RTR-010849;AK117404;DB-046118;TR-010849;ST24035960

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.O.Cl.Cl

Peptide Synthesis

The primary application of 3AT lies in its use as a building block for peptides in solution-phase peptide synthesis. Due to its structure, it can be incorporated into peptide chains, particularly when researchers want to explore the effects of the amino group at the third position of the tyrosine ring ().

Biological Studies

Some research has investigated the biological effects of 3AT. Studies have shown that 3AT can:

  • Inhibit the growth of certain fungi: A study found that 3AT completely inhibited the growth of a tyrosine-dependent mutant of Neurospora crassa ().
  • Exhibit cytotoxic properties: Research indicates that 3AT can be cytotoxic to KG-1 leukemia cells ().
  • Impact insect development: Dietary administration of 3AT has been shown to decrease fecundity, hatchability of eggs, and adult survival in the olive fruit fly Bactrocera oleae ().

It's important to note that these are isolated findings, and more research is needed to fully understand the potential of 3AT in various biological applications.

Research Tool

Due to its specific structure, 3AT can be a valuable tool in various scientific investigations. Researchers may utilize it to study:

  • Protein-protein interactions: By incorporating 3AT into peptides, scientists can explore how these modified peptides interact with other proteins.
  • Enzyme function: 3AT can be used to probe the activity of enzymes that interact with tyrosine residues.
  • Cellular processes: Researchers might employ 3AT to investigate how cells handle modified tyrosine molecules.

Dates

Modify: 2023-08-15

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